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molecular formula C15H18N2O3S B8536902 N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 62247-24-9

N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No. B8536902
M. Wt: 306.4 g/mol
InChI Key: WMSWXVVETJLVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04163855

Procedure details

89.7 g (0.26 mole) of the sulfonamide was added to a suspension of 12.7 g (0.34 mole) of lithium aluminum tetrahydride in 1250 ml of dry glyme. The mixture was stirred and heated under reflux for 1.5 hours. A saturated sodium chloride solution was added at a temperature of from 0° to 5° C. and the mixture stirred and heated under reflux for 30 additional minutes. The insolubles were removed by filtration after standing overnight and the cake was washed with 200 ml of boiling glyme followed by two 250 ml aliquots of ethyl alcohol. The pH was adjusted to 7.8 with sodium bicarbonate and hydrogen chloride. Most of the glyme and alcohol were removed under reduced pressure and the resulting solid collected, washed with water and dried in a desiccator to yield 75.6 g (95.5% yield) of 3-(p-toluenesulfonamido)-3-(3-pyridyl)propanol.
Name
sulfonamide
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:24])[CH:6]=[CH:5][C:4]([S:7]([NH:10][CH:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:12][C:13](OCC)=[O:14])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Al+3].[Li+].[Cl-].[Na+]>C(COC)OC>[C:1]1([CH3:24])[CH:2]=[CH:3][C:4]([S:7]([NH:10][CH:11]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:12][CH2:13][OH:14])(=[O:9])=[O:8])=[CH:5][CH:6]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
sulfonamide
Quantity
89.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OCC)C=1C=NC=CC1)C
Name
Quantity
12.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Al+3].[Li+]
Name
Quantity
1250 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 additional minutes
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration
WASH
Type
WASH
Details
the cake was washed with 200 ml of boiling glyme
CUSTOM
Type
CUSTOM
Details
Most of the glyme and alcohol were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC(CCO)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.6 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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